IP3K Inhibitor

Übersicht

Beschreibung

The IP3K inhibitor is a cell-permeable compound that acts as an effective inhibitor against the IP6K1/2/3-catalyzed conversion of InsP 6 . It was originally identified as a reversible, ATP-competitive inhibitor against the conversion of Ins (1,4,5)P 3 to Ins (1,3,4,5)P 4 by IP3K .

Synthesis Analysis

The PI3K selective inhibitor GDC-0941 was selected as a lead compound, and 28 thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping . KTC1101 was synthesized and characterized employing chemical synthesis, molecular modeling, Nuclear Magnetic Resonance (NMR), and mass spectrometry .

Molecular Structure Analysis

Molecular docking and dynamics approach was used for the identification of kinase inhibitors targeting PI3Kα . Two molecules, 6943 and 34100, were considered lead molecules and showed better results than the PI3K inhibitor Copanlisib in the docking assessment .

Physical And Chemical Properties Analysis

The phosphatidylinositol 3-kinase (PI3K) signaling pathway regulates cell survival, proliferation, migration, metabolism, and other vital cellular life processes .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

IP3K Inhibitors: have shown significant promise in the treatment of various cancers. The PI3K signaling pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is often associated with tumorigenesis . Specific inhibitors like Alpelisib have been approved by the FDA for treating ER+/HER2- advanced metastatic breast cancer . These inhibitors target the PI3Kα mutants, which are frequently found in cancer cells, and can lead to improved therapeutic outcomes.

Overcoming Drug Resistance

Cancer cells often develop resistance to a broad range of therapies, including chemotherapy and radiation. IP3K Inhibitors can help revert this resistance by targeting the PI3K signaling pathway, which is commonly activated in cancer cells . This application is particularly important in improving the efficacy of existing cancer treatments and in the development of new therapeutic strategies.

Immunotherapy

Emerging evidence suggests that IP3K Inhibitors could play a significant role in cancer immunotherapy. By modulating the PI3K pathway, these inhibitors can potentially enhance the immune system’s ability to fight cancer . This approach is especially promising for leukocyte-enriched PI3Kδ in B cell malignancies.

Inflammation and Autoimmunity

Some members of the PI3K family are involved in inflammation and autoimmunity. Inhibitors targeting these pathways could provide new therapeutic options for autoimmune diseases and inflammatory conditions . This application extends the potential of IP3K Inhibitors beyond oncology into broader areas of medicine.

Metabolic Disorders

The PI3K pathway is also implicated in the regulation of metabolism. IP3K Inhibitors could be used to treat metabolic disorders by affecting the signaling pathways that control cellular metabolism . This could lead to new treatments for diseases like diabetes and obesity.

Neurological Disorders

There is potential for IP3K Inhibitors in the treatment of neurological disorders. The PI3K pathway plays a role in cell survival and proliferation, which are critical processes in the nervous system. By modulating this pathway, IP3K Inhibitors could contribute to the development of treatments for neurodegenerative diseases .

Wirkmechanismus

Mode of Action

IP3K inhibitors interact with their targets by inhibiting the PI3K/AKT/mTOR signaling pathway . This pathway is one of the most important intracellular pathways, regulating cell growth, motility, survival, metabolism, and angiogenesis . Inhibition of PI3K can result in both decreased cellular proliferation and increased cellular death . Some inhibitors, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability in cell lines and mouse xenograft models, compared to other PI3K inhibitors . This increased potency was mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression . This pathway is often implicated in resistance to anticancer therapies . Dysfunction of components of this pathway, such as hyperactivity of PI3K, loss of function of PTEN, and gain-of-function of AKT, are notorious drivers of treatment resistance and disease progression in cancer .

Pharmacokinetics

The pharmacokinetics of IP3K inhibitors vary depending on the specific compound. For example, alpelisib, a PI3Kα isoform-selective inhibitor, has favorable pharmacokinetic properties, with rapid absorption, limited CYP P450-mediated metabolism, and predominant biliary excretion, with a half-life of 17.5 ± 5.9 hours . There is no need for dose adaptation in mild and moderate renal impaired and mild to severe hepatic impaired patients .

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by IP3K inhibitors can lead to decreased tumor progression . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .

Action Environment

The action of IP3K inhibitors can be influenced by various environmental factors. For instance, the efficacy of PI3K inhibitors can be affected by the presence of additional alterations in PI3K pathway members or activation of receptor tyrosine kinases . Furthermore, abnormal PI3K signaling can contribute to the development of resistance to treatment through multiple mechanisms in breast cancer, highlighting the potential of PI3K inhibitors in preventing or reverting tumor resistance and disease progression .

Safety and Hazards

Zukünftige Richtungen

To increase efficacy while reducing the toxicity of PI3K inhibitors, future development of PI3K inhibitors should concentrate on isoform-selective PI3K inhibitors . The dysregulation of the PI3K/AKT/mTOR pathway can bypass the inhibitory effects of CDK 4/6 inhibitors and promote cell cycle progression, leading to disease progression despite treatment .

Eigenschaften

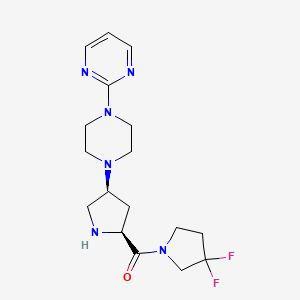

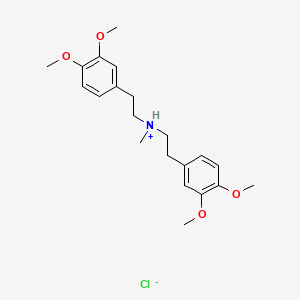

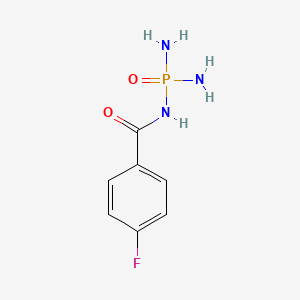

IUPAC Name |

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBPUYZPWNNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587903 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IP3K Inhibitor | |

CAS RN |

519178-28-0 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.